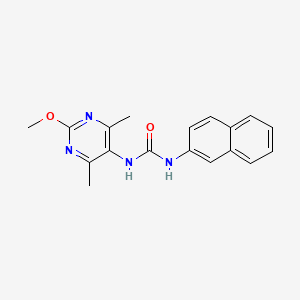

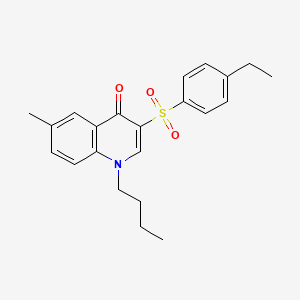

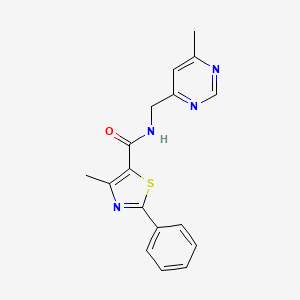

1-(2-甲氧基-4,6-二甲基嘧啶-5-基)-3-(萘-2-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas and their guanidine analogues, as described in the first paper, involves the use of 3-amino-1,2,3,4-tetrahydronaphthalenes as starting materials. These compounds were then further reacted to produce the desired ureas or thioureas with specific alkyl groups. The synthesis process is likely to involve multiple steps, including protection and deprotection of functional groups, as well as purification stages to isolate the final products. The pharmacological properties of these compounds, particularly the hypotensive and antiarrhythmic activities, were tested in anesthetized rats, indicating a potential therapeutic application for cardiovascular diseases .

Molecular Structure Analysis

The second paper provides insight into the molecular structure of a related compound, 1,8-Bis(dimethylamino)-2-(4-methoxyphenyl)naphthalene. This compound was synthesized to serve as an η6-coordinating ligand with a chargeable tag for electrospray ionization mass spectrometry (ESI-MS) analysis. The pKa of the proton sponge moiety in this compound was determined, and a single crystal structure of its complex with chromium was obtained, demonstrating the η6-binding of the ligand. The charged moiety's position relative to the metal center was also noted, which is crucial for understanding the ligand's coordination chemistry and its potential as a chargeable tag for studying organometallic complexes .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds mentioned in both papers are likely to include nucleophilic substitution, amidation, and complexation reactions. The first paper does not detail the specific reactions but indicates that the synthesized compounds exhibit significant biological activity, suggesting that the chemical structure is crucial for the observed pharmacological effects. The second paper discusses the complexation of the synthesized ligand with chromium, which is a key reaction for the formation of the organometallic complex used in ESI-MS studies. The gas-phase reactivity of the chromium complex was compared to an analogous uncharged complex, indicating that the presence of the chargeable tag does not significantly alter the reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in both papers are tailored for their respective applications. In the first paper, the compounds' hypotensive and antiarrhythmic activities suggest that their physical properties are suitable for interaction with biological systems, possibly involving membrane permeability and receptor binding . The second paper focuses on the properties relevant to ESI-MS analysis, such as the pKa of the proton sponge moiety and the stability of the chromium complex in the gas phase. These properties are essential for the compound's function as a chargeable tag in ESI-MS, allowing for the detection and analysis of organometallic complexes .

科学研究应用

合成和生物活性

已经进行了关于合成和新型脲和磺胺类化合物的抗癌活性的研究,其中包括氨基四氢萘和萘衍生物。这些化合物对人类胶质母细胞瘤和前列腺癌细胞系表现出不同程度的细胞毒活性,表明它们作为抗癌药物的潜力(Özgeriş等,2017)。此外,已经探索了在N-烷基衍生物中用甲氧基萘替代哌啶环以实现在西格玛受体上的选择性结合和活性,揭示了在胶质瘤细胞中的抗增殖活性,这表明在肿瘤研究和治疗中可能有应用(Berardi et al., 2005)。

材料科学应用

已合成了含脲基团的萘衍生物用于比例检测铜离子,展示了这类化合物在开发用于环境和分析化学应用的选择性传感器中的作用(Yang et al., 2006)。此外,对甲氧基甲基萘基吡啶的环金属化铱(III)配合物的结构和性质研究表明,由于分子内氢键和磷光性质,它们在光电子器件中具有潜力(Xu et al., 2011)。

化学和物理性质

从萘衍生的脲和硫脲基组装体的构象研究突出了通过氢键调整分子结构的重要性,这对于理解固态化学中的自组装和多型性至关重要(Phukan & Baruah, 2016)。这些研究强调了萘脲衍生物在各种科学领域中的多功能性,从药物化学到材料科学,都归功于它们独特的结构和功能性质。

属性

IUPAC Name |

1-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-naphthalen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-11-16(12(2)20-18(19-11)24-3)22-17(23)21-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,1-3H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVGXLLTHFYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)NC(=O)NC2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-4,6-dimethylpyrimidin-5-yl)-3-(naphthalen-2-yl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2499192.png)

![ethyl 1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2499198.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylbenzamide](/img/structure/B2499204.png)

![phenyl 4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonate](/img/structure/B2499206.png)

![3-amino-N-benzyl-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2499208.png)

![Ethyl 4-({4-[(4-chloro-2-methylphenyl)amino]pteridin-2-yl}amino)benzoate](/img/structure/B2499214.png)